![molecular formula C12H14N4S B1416614 5-[2-(2,3-Dihydro-1H-indol-1-yl)éthyl]-1,3,4-thiadiazol-2-amine CAS No. 1019111-89-7](/img/structure/B1416614.png)
5-[2-(2,3-Dihydro-1H-indol-1-yl)éthyl]-1,3,4-thiadiazol-2-amine
Vue d'ensemble
Description
The compound “5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine” is a complex organic molecule. It contains an indole group, which is a significant heterocyclic system in natural products and drugs . The indole group is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, (2,3-dihydro-1H-indol-5-ylmethyl)amine was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups . The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For example, the structure of the newly synthesized compounds was established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve deprotection steps. For instance, the synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine involved the simultaneous deprotection of phthalimide and acetyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, a compound with the molecular formula C17H14N3O2Cl had a yield of 89%, a melting point of 211–213°C, and was characterized using FT-IR and 1H-NMR .Applications De Recherche Scientifique
Activité Antivirale
Les dérivés d'indole ont été rapportés comme présentant de puissantes propriétés antivirales. Par exemple, certains composés à base d'indole ont montré une activité inhibitrice contre le virus de la grippe A et d'autres virus . La flexibilité structurelle de l'indole permet la synthèse de divers dérivés qui peuvent être optimisés pour une efficacité antivirale accrue.
Activité Anti-inflammatoire
Le noyau indole est une caractéristique commune de nombreux agents anti-inflammatoires. La capacité des dérivés d'indole à moduler les voies inflammatoires les rend précieux dans le développement de nouveaux agents thérapeutiques pour le traitement des maladies chroniques liées à l'inflammation .
Activité Anticancéreuse
Les dérivés d'indole sont connus pour posséder des propriétés anticancéreuses. Ils peuvent interférer avec divers processus cellulaires dans les cellules cancéreuses, tels que la régulation du cycle cellulaire et l'apoptose. Cela en fait un sujet de recherche pour les traitements anticancéreux potentiels .
Activité Antimicrobienne
L'activité antimicrobienne des dérivés d'indole comprend une action contre un large spectre de micro-organismes. Les chercheurs s'intéressent à ces composés en raison de leur potentiel à surmonter la résistance aux antibiotiques .
Activité Antidiabétique
Les dérivés d'indole se sont avérés prometteurs dans le traitement du diabète en influençant le métabolisme du glucose et la sensibilité à l'insuline. Leur rôle dans la gestion de la glycémie est un domaine de recherche active .
Activité Antimalarienne
La recherche sur le traitement du paludisme a bénéficié de l'exploration des dérivés d'indole, qui se sont avérés présenter des effets antimalariens. Leur potentiel à agir contre les espèces Plasmodium est significatif pour le développement de nouveaux médicaments antimalariens .
Activité Anticholinestérasique
Les composés indoliques peuvent également servir d'agents anticholinestérasiques, qui sont utiles dans le traitement des maladies neurodégénératives comme la maladie d'Alzheimer. Ils agissent en inhibant les enzymes qui décomposent les neurotransmetteurs, améliorant ainsi la communication neuronale .
Activité Antioxydante
Les propriétés antioxydantes des dérivés d'indole aident à neutraliser les radicaux libres, qui sont impliqués dans diverses maladies et processus de vieillissement. Cette application est cruciale pour le développement de thérapies préventives contre les affections liées au stress oxydatif .
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, contributing to its biological activity.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets could result in changes that contribute to these activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
One study suggests that a compound with a similar structure could efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . This suggests that 5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine may have similar effects.
Safety and Hazards
Orientations Futures
The future directions for the research and development of “5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine” and similar compounds could involve further exploration of their pharmacological properties. Given the broad range of biological activities exhibited by similar compounds, they could be of interest in the development of new drugs .
Analyse Biochimique
Biochemical Properties
5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine plays a significant role in biochemical reactions due to its unique structure. The indole moiety allows it to interact with various enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to exhibit antiviral, anti-inflammatory, and anticancer activities . The thiadiazole ring can enhance these interactions by providing additional binding sites and stabilizing the compound’s conformation. This compound may interact with enzymes such as kinases and proteases, influencing their activity and modulating biochemical pathways.
Cellular Effects
The effects of 5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been shown to affect various cell types, including cancer cells, by inducing apoptosis and inhibiting proliferation . The thiadiazole component may further enhance these effects by interacting with cellular receptors and enzymes, leading to changes in cellular function and metabolism.
Molecular Mechanism
At the molecular level, 5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their activity. For example, indole derivatives are known to inhibit kinases, which play a crucial role in cell signaling pathways . The thiadiazole ring may enhance these interactions by providing additional binding sites and stabilizing the compound’s conformation. This compound may also influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine in laboratory settings are essential for understanding its stability and long-term effects. Studies have shown that indole derivatives can remain stable under various conditions, but their activity may decrease over time due to degradation . The thiadiazole ring may help stabilize the compound, prolonging its activity. Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine is involved in various metabolic pathways. It may interact with enzymes such as cytochrome P450, influencing its metabolism and clearance from the body . The indole moiety can undergo oxidation and conjugation reactions, while the thiadiazole ring may be involved in reduction and hydrolysis reactions. These metabolic processes can affect the compound’s bioavailability and activity.
Transport and Distribution
The transport and distribution of 5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine within cells and tissues are crucial for its activity. This compound may be transported by specific transporters, such as organic anion transporters, and distributed to various tissues, including the liver, kidneys, and brain . The indole moiety may facilitate its transport across cell membranes, while the thiadiazole ring may influence its distribution and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of 5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine is essential for its activity and function. This compound may be localized to specific compartments, such as the nucleus, mitochondria, or endoplasmic reticulum . The indole moiety may contain targeting signals that direct it to specific organelles, while the thiadiazole ring may undergo post-translational modifications that influence its localization and activity.
Propriétés
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c13-12-15-14-11(17-12)6-8-16-7-5-9-3-1-2-4-10(9)16/h1-4H,5-8H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBDKFNQSJWCEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCC3=NN=C(S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


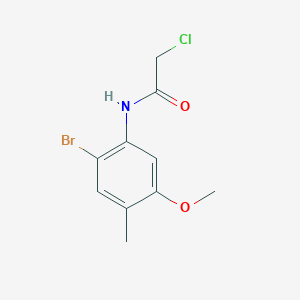
![2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine](/img/structure/B1416535.png)
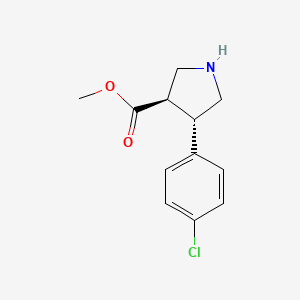
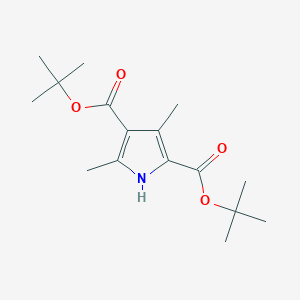
![[2-(4-Ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B1416539.png)
![Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate](/img/structure/B1416541.png)
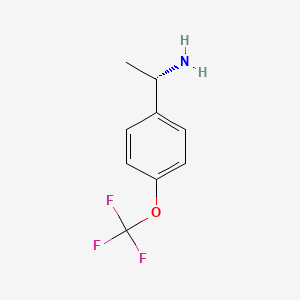
![N-[(4-methylphenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide](/img/structure/B1416547.png)
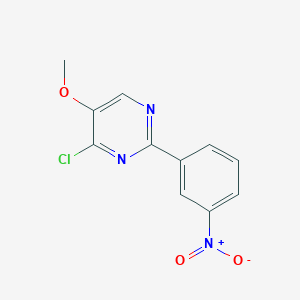
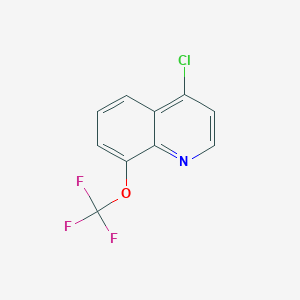
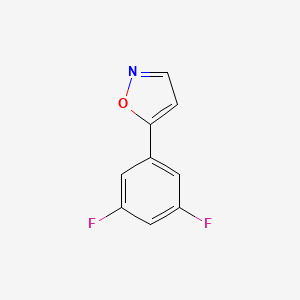
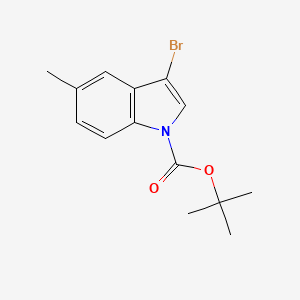
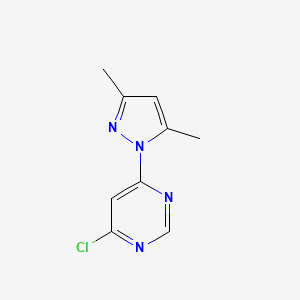
![2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine](/img/structure/B1416554.png)
